Myoseverin

概要

説明

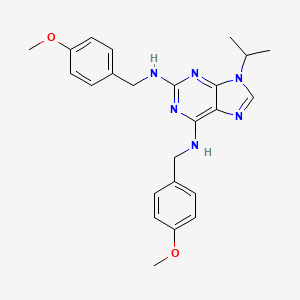

ミオセベリンは、2,6,9-トリ置換プリンのライブラリーから同定された微小管結合分子です。これは、多核筋管を単核断片に可逆的に分裂させる能力で知られています。 この化合物は、DNA合成と細胞増殖を促進する可能性を示しており、さまざまな科学研究分野で注目されています .

科学的研究の応用

Myoseverin has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study microtubule dynamics and the effects of microtubule-binding molecules on cellular processes.

Biology: this compound is used to investigate the mechanisms of cell differentiation and proliferation.

Medicine: this compound has potential as an anticancer agent due to its ability to inhibit microtubule assembly and arrest the cell cycle in mitosis.

作用機序

ミオセベリンは、微小管に結合し、その分解を誘導することによってその効果を発揮します。これは、正常な有糸分裂紡錘体の集合を破壊し、細胞周期をG2 / M移行で停止させます。この化合物は、成長因子シグナル伝達、免疫調節、細胞外マトリックスのリモデリング、ストレス応答に関与するさまざまな遺伝子の発現に影響を与えます。 これらの効果は、創傷治癒と組織再生に関与する経路の活性化と一致しています .

類似化合物の比較

ミオセベリンは、多核筋管を単核断片に可逆的に分裂させる能力において独特です。同様の化合物には次のものがあります。

ノコダゾール: 微小管解集合剤であり、筋管の解集合も誘導します。

コルヒチン: 微小管のダイナミクスを破壊する別の微小管結合分子。

タキサン類: 微小管を安定化させ、その解集合を防ぎ、細胞周期停止をもたらす化合物のクラス。

生化学分析

Biochemical Properties

Myoseverin plays a crucial role in biochemical reactions by binding to microtubules, which are dynamic filamentous cytoskeletal proteins composed of tubulin. This binding disrupts the normal assembly of microtubules, leading to the reversible fission of multinucleated myotubes into mononucleated fragments. This compound interacts with various enzymes, proteins, and other biomolecules, including tubulin, alpha-actinin, and desmin. These interactions are essential for its ability to modulate the cytoskeletal structure and promote cell proliferation and DNA synthesis after the removal of the compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In skeletal muscle cells, it induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. This process is accompanied by changes in the expression of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, which are consistent with the activation of pathways involved in wound healing and tissue regeneration. Additionally, this compound-treated cardiac myocytes show disruptions of the striated Z-bands containing alpha-actinin and desmin, indicating its impact on sarcomeric organization .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to tubulin and inhibiting microtubule assembly. This inhibition interferes with normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M transition. This compound’s binding interactions with tubulin and other cytoskeletal proteins, such as alpha-actinin and desmin, are crucial for its ability to disrupt the cytoskeletal structure and promote cell proliferation. Additionally, this compound affects gene expression by modulating the transcription of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. Upon removal of the compound and transfer of the cells to fresh growth medium, the cells resume normal growth and differentiation. This compound’s stability and degradation in laboratory settings have not been extensively studied, but its reversible effects on cell proliferation and differentiation suggest that it is relatively stable and does not cause long-term damage to cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes the fission of multinucleated myotubes and cell proliferation without causing significant toxicity. At high doses, this compound may cause adverse effects, such as disruptions in sarcomeric organization and potential cytotoxicity. The threshold effects and toxic effects of this compound at high doses need to be further investigated in animal models to determine its safety and efficacy for potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to cytoskeletal dynamics and cell proliferation. It interacts with enzymes and cofactors involved in microtubule assembly and disassembly, such as tubulin and alpha-actinin. This compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its ability to modulate cytoskeletal structure and promote cell proliferation suggests that it may influence various metabolic pathways involved in cell growth and differentiation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to tubulin and other cytoskeletal proteins, allowing it to localize to specific cellular compartments and exert its effects on microtubule assembly and disassembly. This compound’s localization and accumulation within cells are crucial for its ability to modulate cytoskeletal structure and promote cell proliferation .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the cytoskeleton, where it binds to tubulin and other cytoskeletal proteins. This localization is essential for its ability to disrupt microtubule assembly and promote the fission of multinucleated myotubes into mononucleated fragments. This compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

準備方法

ミオセベリンは、2,6,9-トリ置換プリンを含む一連の化学反応によって合成されますたとえば、N9位における疎水性置換基は、微小管集合の強力な阻害剤であることが判明しています . 反応条件には、目的の化学的変換を促進するために、特定の試薬と溶媒の使用が含まれることがよくあります。工業生産方法には、これらの合成経路のスケールアップが含まれる場合があり、最終生成物の純度と収率を確保します。

化学反応の分析

ミオセベリンは、次のようないくつかのタイプの化学反応を起こします。

酸化と還元: これらの反応は、それぞれ電子の獲得または損失を含みます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、ある官能基を別の官能基と置換することを含みます。一般的な試薬には、求核剤と求電子剤が含まれます。

加水分解: この反応は、水の添加による化学結合の切断を含みます。加水分解を促進するために、酸性または塩基性条件が使用されることがよくあります。

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ミオセベリンの酸化は、酸化誘導体の形成をもたらす可能性があり、置換反応は、さまざまな置換プリン誘導体を生成する可能性があります .

科学研究への応用

ミオセベリンは、次のような幅広い科学研究への応用があります。

類似化合物との比較

Myoseverin is unique in its ability to induce reversible fission of multinucleated myotubes into mononucleated fragments. Similar compounds include:

Nocodazole: A microtubule-disassembling agent that also induces myotube disassembly.

Colchicine: Another microtubule-binding molecule that disrupts microtubule dynamics.

Taxanes: A class of compounds that stabilize microtubules and prevent their disassembly, leading to cell cycle arrest.

Compared to these compounds, this compound has shown lower cytotoxicity, making it a promising candidate for therapeutic applications .

特性

IUPAC Name |

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCOTQWQVPRTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267402-71-1 | |

| Record name | Myoseverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

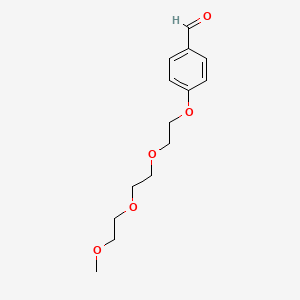

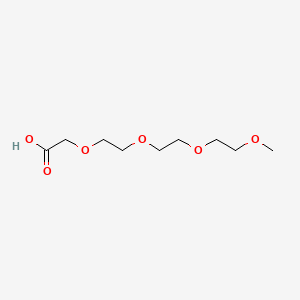

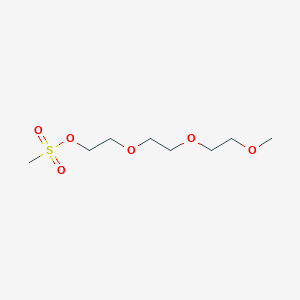

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

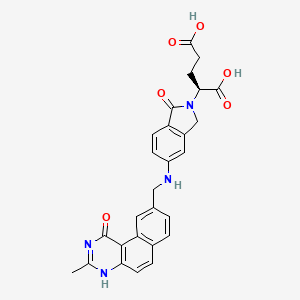

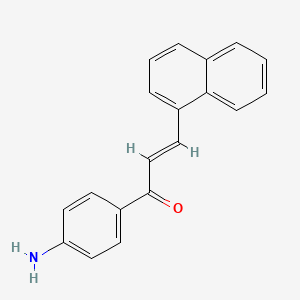

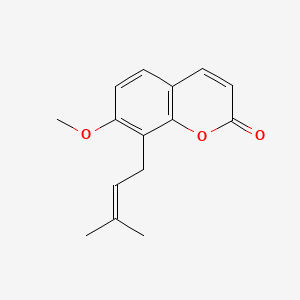

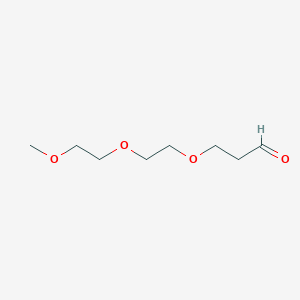

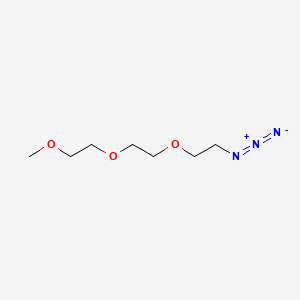

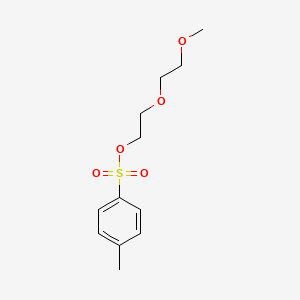

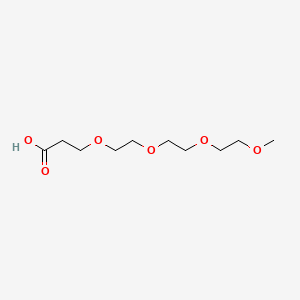

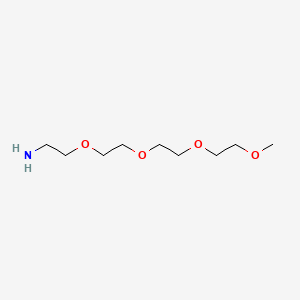

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)